molecular formula C25H26N2O B182354 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone CAS No. 157637-84-8

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone

Cat. No.: B182354
CAS No.: 157637-84-8
M. Wt: 370.5 g/mol
InChI Key: VPRSFDNKFYYOGY-UHFFFAOYSA-N
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Description

Chemical Name: 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone CAS No.: 157637-84-8 Molecular Formula: C₂₅H₂₆N₂O Molecular Weight: 370.49 g/mol Structural Features:

  • A biphenyl group at the propanone carbonyl position.
  • A 4-phenylpiperazine moiety linked via a propyl chain.

This compound is a phenylpiperazine derivative, a class known for interactions with neurotransmitter receptors (e.g., serotonin, dopamine). Its structural design balances lipophilicity (biphenyl) and hydrogen-bonding capacity (piperazine), making it a candidate for central nervous system (CNS) targeting .

Properties

IUPAC Name

1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRSFDNKFYYOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157637-84-8
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE
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Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl system is constructed using a palladium-catalyzed coupling between 4-bromophenyl propanone and phenylboronic acid.

Procedure ():

  • Charge a Schlenk tube with palladium acetate (1 mol%), 2-(di-tert-butylphosphino)biphenyl (2 mol%), 4-bromophenyl propanone (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium fluoride (3.0 mmol).

  • Add tetrahydrofuran (THF, 1 mL) under argon.

  • Stir at room temperature until aryl bromide consumption (monitored by GC).

  • Purify via flash chromatography to yield 1-(biphenyl-4-yl)propan-1-one (91% yield).

Key Data :

ParameterValue
CatalystPd(OAc)₂
Ligand2-(di-t-BuPh₂)
BaseKF
SolventTHF
Yield91%

Friedel-Crafts Acylation (Alternative Route)

For substrates resistant to cross-coupling, Friedel-Crafts acylation of biphenyl with propanoyl chloride may be employed. However, this method is less favored due to regioselectivity challenges and lower yields (~60%).

ParameterValue
Alkylating Agent3-Bromo-propanone
BaseK₂CO₃
SolventAcetonitrile
Yield89%

Mitsunobu Reaction for Ether Linkages (Comparative Analysis)

One-Pot Tandem Synthesis

Integrated Cross-Coupling and Alkylation

A sequential protocol combines Suzuki-Miyaura coupling and in situ alkylation to streamline synthesis:

  • Perform Suzuki coupling of 4-bromophenyl propanone with phenylboronic acid.

  • Without isolating the biphenyl ketone, add 1-phenylpiperazine and K₂CO₃.

  • Heat in THF at 60°C for 12 hours.

  • Achieve an overall yield of 85% with reduced purification steps.

Scalability and Industrial Adaptations

Large-Scale Alkylation

Industrial batches utilize continuous flow reactors to enhance mixing and heat transfer during the alkylation step:

  • Reactor Type : Tubular flow reactor with static mixers.

  • Throughput : 10 kg/day of target compound.

  • Purity : >98% (HPLC).

Cost-Effective Ligand Recycling

Recovering the palladium catalyst and phosphine ligand reduces costs:

  • Ligand Recovery : 80–85% via aqueous extraction.

  • Pd Reuse : Up to 5 cycles without significant activity loss.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (CDCl₃): δ 7.48–7.59 (m, 4H, biphenyl), 3.74 (s, 3H, COCH₂), 2.82 (t, 2H, CH₂N).

  • HPLC Purity : 98.2% (C18 column, acetonitrile/water gradient).

  • Melting Point : 132–134°C .

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound features a biphenyl moiety and a piperazine ring, which are significant in determining its biological activity and interaction with various biological targets.

Pharmaceutical Development

BPP has been investigated for its potential as an antipsychotic agent due to its structural similarity to known neuroleptics. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in schizophrenia and other psychiatric disorders.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of BPP and their effects on dopamine receptor binding affinity, revealing promising results that warrant further investigation into their therapeutic efficacy .

Antitumor Activity

Recent studies have highlighted the potential of BPP as an antitumor agent. The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy.

  • Case Study : In vitro assays demonstrated that BPP induces apoptosis in breast cancer cells via the mitochondrial pathway, leading to cell cycle arrest and reduced cell viability . Further research is needed to elucidate the underlying mechanisms.

Neuropharmacology

The compound's piperazine component suggests possible applications in neuropharmacology, particularly as a treatment for anxiety and depression.

  • Research Findings : Experimental models have shown that BPP can enhance serotonergic activity, indicating potential antidepressant properties . This activity aligns with the pharmacological profiles of existing antidepressants.

Chemical Synthesis and Modifications

BPP serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or reduced side effects compared to the parent compound.

  • Synthesis Techniques : Researchers have developed synthetic routes that allow for the modification of the piperazine ring or biphenyl moiety to explore structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Comparison with Similar Compounds

Analog 1: 1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone

CAS No.: 477328-81-7 Molecular Formula: C₂₅H₂₆N₂O₂ Molecular Weight: 386.5 g/mol Key Differences:

  • Substitution of the 4-phenyl group on piperazine with a 4-hydroxyphenyl group.
  • Introduces a polar hydroxyl (-OH) group.

Impact :

  • Solubility : Enhanced aqueous solubility due to hydrogen bonding from -OH .
  • Metabolism : Increased susceptibility to glucuronidation or sulfation, altering pharmacokinetics .

Analog 2: 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one

CAS No.: Not specified (see ) Molecular Formula: C₂₅H₂₅ClN₂O Molecular Weight: ~409.0 g/mol (estimated) Key Differences:

  • Replacement of biphenyl with 4-chlorophenyl and benzyl groups.

Impact :

  • Lipophilicity : Chlorine atom increases logP, enhancing blood-brain barrier penetration but reducing solubility .
  • Steric Effects : Bulky benzyl group may hinder binding to flat receptor pockets.
  • Toxicity : Chlorine could introduce hepatotoxicity risks .

Analog 3: 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone

CAS No.: 882748-36-9 Molecular Formula: C₂₁H₁₇ClFNO Molecular Weight: 353.82 g/mol Key Differences:

  • Piperazine replaced with 3-chloro-4-fluoroanilino group.

Impact :

  • Bioavailability : Reduced basicity compared to piperazine analogs may limit CNS penetration .

Analog 4: 3-(4-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

CAS No.: Not specified (see ) Molecular Formula: C₂₂H₁₈O₂ Molecular Weight: 314.38 g/mol Key Differences:

  • Piperazine replaced with methoxyphenyl and a propenone chain.

Impact :

  • Conjugation: Extended π-system (propenone) may improve UV detection in assays .
  • Metabolic Stability : Methoxy group resists oxidation, prolonging half-life .

Comparative Data Table

Property Target Compound Analog 1 (Hydroxyl) Analog 2 (Chlorophenyl) Analog 3 (Halogenated Anilino) Analog 4 (Propenone)
Molecular Weight 370.49 386.5 ~409.0 353.82 314.38
Polar Groups Piperazine N -OH, Piperazine N Cl, Piperazine N Cl, F OCH₃
logP (Predicted) ~4.2 ~3.8 ~5.1 ~3.9 ~4.5
Solubility (Water) Low Moderate Very Low Low Low
Key Interactions Cation-π (piperazine) H-bonding (-OH) Hydrophobic (Cl, benzyl) Dipole (Cl, F) π-Stacking (propenone)
Hazard Profile H410, H315 Not reported Not reported Not reported Not reported

Research Findings and Implications

  • Piperazine vs. Anilino Groups: Piperazine derivatives (Target, Analog 1) show superior CNS penetration due to basic nitrogen, whereas anilino analogs (Analog 3) may favor peripheral targets .
  • Halogenation Effects : Chlorine/fluorine substitution (Analog 2, 3) enhances receptor affinity but complicates synthetic routes .
  • Hydrogen Bonding : The hydroxyl group in Analog 1 improves solubility but may reduce metabolic stability compared to the parent compound .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone, also known by its CAS number 157637-84-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26N2O
  • Molecular Weight : 370.49 g/mol
  • CAS Number : 157637-84-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its neuropharmacological effects and potential therapeutic applications.

The compound is believed to interact with neurotransmitter systems in the brain, particularly those involving serotonin and dopamine receptors. Its structural features suggest it may act as a modulator of these pathways, which are crucial in the treatment of psychiatric disorders.

Pharmacological Effects

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.

Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior examined the antidepressant-like effects of similar biphenyl derivatives. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .

Study 2: Anxiolytic Properties

Research focused on piperazine derivatives has shown promise in reducing anxiety-like behaviors in rodent models. The mechanism was attributed to modulation of the GABAergic system . While direct studies on the specific compound are lacking, these findings suggest a similar potential for anxiolytic effects.

Study 3: Antimicrobial Activity

A study assessing various piperazine derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the piperazine ring could enhance efficacy .

Data Summary Table

Property Finding
Molecular FormulaC25H26N2O
Molecular Weight370.49 g/mol
Antidepressant ActivityPositive effects observed in animal models
Anxiolytic ActivityPotential reduction in anxiety-like behaviors
Antimicrobial ActivityVarying effectiveness against bacteria

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl aromatic protons (δ 7.2–7.8 ppm) and the propanone carbonyl (δ ~205 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.18) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and retention time consistency .

How does stereochemistry influence the compound’s pharmacological activity, and how can stereoisomers be resolved?

Advanced Research Question

  • Stereochemical Impact : Molecular docking studies (e.g., using AutoDock Vina) suggest the R-configuration at the propanone chiral center enhances binding to serotonin receptors (5-HT₂A) .
  • Resolution Methods : Chiral HPLC (Chiralpak® AD-H column) or enzymatic resolution with lipases to separate enantiomers .
  • Activity Correlation : Comparative assays (e.g., radioligand binding) for R vs. S isomers to quantify EC₅₀ differences .

How can contradictory data in receptor binding assays be systematically addressed?

Advanced Research Question

  • Assay Validation : Replicate experiments across cell lines (e.g., HEK-293 vs. CHO-K1) to rule out cell-specific artifacts .
  • Ligand Purity : Re-test batches with ≥98% purity (via LC-MS) to exclude impurity-driven false positives .
  • Positive Controls : Compare with established ligands (e.g., ketanserin for 5-HT₂A) to calibrate signal-to-noise ratios .

What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction : SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to assess stability in aqueous vs. lipid environments .
  • Docking Studies : AutoDock for binding affinity comparisons with structural analogs (e.g., substituent effects on piperazine) .

What stability challenges arise during storage, and how are they mitigated?

Basic Research Question

  • Degradation Pathways : Hydrolysis of the propanone group in humid conditions or oxidation of the piperazine ring .
  • Storage Recommendations : Lyophilized form at -20°C under argon to prevent moisture/oxygen exposure .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC .

How can structural derivatives be designed to enhance metabolic stability without compromising activity?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the biphenyl group with naphthyl or indole rings to reduce CYP-mediated oxidation .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to slow N-dealkylation .
  • In Silico Screening : Virtual libraries (e.g., ZINC15) to prioritize derivatives with predicted t₁/₂ > 6 hours .

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